molecular formula C6H14N2O B1345677 2-(Diethylamino)acetamide CAS No. 7409-48-5

2-(Diethylamino)acetamide

Cat. No. B1345677
CAS RN: 7409-48-5
M. Wt: 130.19 g/mol
InChI Key: PPQDYOBQQWPTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Diethylamino)acetamide” is a chemical compound with the formula C6H14N2O . It has a molecular weight of 130.1882 . This compound is also known as a component in lidocaine, a common local anesthetic .


Synthesis Analysis

The synthesis of “2-(Diethylamino)acetamide” can be achieved through various methods. One such method involves the reaction of 2-bromoacetannide with diethylamine . Another method involves the SN2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide .


Molecular Structure Analysis

The molecular structure of “2-(Diethylamino)acetamide” can be represented by the InChI code: InChI=1S/C6H14N2O/c1-3-8(4-2)5-6(7)9/h3-5H2,1-2H3, (H2,7,9) . This structure can also be viewed as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

“2-(Diethylamino)acetamide” is a white to pale yellow needle-like solid with a characteristic odor . It has a melting point of 75-77°C . It is insoluble in water .

Scientific Research Applications

Determination in Gel Pharmaceutical Formulation

  • Scientific Field : Pharmaceutical Chemistry .
  • Application Summary : 2-(Diethylamino)acetamide is determined in a gel pharmaceutical formulation using an isocratic reversed-phase high performance liquid chromatographic method .
  • Methods of Application : The chromatographic separation is achieved with potassium phosphate buffer (pH 7.0)-acetonitrile (47:53, v/v) as mobile phase, a C18 column, and UV detection at 254 nm .
  • Results : The calibration curve is linear (r² = 1.000) from 20–140% of the analytical concentration of 1.4 μg/mL. The mean percent relative standard deviation values for intra- and interday precision studies are < 1%. The recovery ranges 99.95–100.23% from a gel formulation .

Synthesis of Lidocaine

  • Scientific Field : Pharmaceutical Chemistry .
  • Application Summary : 2-(Diethylamino)acetamide is used in the synthesis of Lidocaine, a widely used local anesthetic .
  • Methods of Application : The synthesis of Lidocaine involves reductive acylation on Pd-containing anion exchangers .
  • Results : Metallized polymers were shown to be highly effective in lidocaine synthesis .

Safety And Hazards

“2-(Diethylamino)acetamide” can be harmful if swallowed. It is advised to avoid getting it in the eyes, on the skin, or on clothing. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

2-(diethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-3-8(4-2)5-6(7)9/h3-5H2,1-2H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQDYOBQQWPTIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70224998
Record name 2-(Diethylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70224998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diethylamino)acetamide

CAS RN

7409-48-5
Record name 2-(Diethylamino)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7409-48-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Diethylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70224998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

All coupling reactions were carried out under argon using Schlenk techniques. Toluene was freshly distilled from CaH2 prior to use and tetrahydrofuran (THF) was dried by passage through solvent purification system VAC to provide water content of less than 25 ppm as was determined by coulometric KF titrator Mettler Toledo. All other solvents were used as purchased from commercial sources. 2-Dicyclohexylphosphino-2-(N,N-dimethylamino)biphenyl (DavePhos), diethylamine, 2-bromoacetamide and tris(dibenzylideneacetone)dipalladium were used as purchased (Sigma-Aldrich, St.-Louis, Mo.). The 2-diethylaminoacetamide was synthesized following in-house developed procedure. All iodo-carboranes were azeotropically dried with benzene to remove any trace of water. Tribasic potassium phosphate was ground to a fine powder and then dried thoroughly by heating under vacuum at 105° C. All solids were stored in an argon-filled glove box. Silica gel was used as purchased (63-200 μm, Sorbent Technologies, Inc.). Analytical thin-layer chromatography (TLC) for carborane identification was performed by using pre-coated silica-gel XHL plates (Sorbent Technologies, Inc.) and visualized by dipping into an acidified (hydrochloric acid) solution of PdCl2 followed by heating. 11B NMR spectra were obtained using BrukerAvance 400 and Avance 500 spectrometers and externally referenced to BF3 Et2O and the peaks upfield of the reference were designated as negative. 1H NMR and 13C NMR spectra were acquired on BrukerAvance 400 and Avance 500 spectrometers. Chemical shifts are given in ppm relative to residual solvent signals (CDCl3, δ=7.24 ppm for 1H NMR and 77.0 ppm for 13C NMR). 19F NMR spectra were acquired on BrukerAvance 400 and chemical shifts are given relative to the external BF3-Et2O reference (δ=−153.0 ppm). Mass spectra were obtained on an ABI QSTAR and Mariner Biospectrometry Workstation by PerSeptive Biosystems. Melting points were obtained using automated melting point system OptiMelt (Stanford research system). Measurements were conducted in open-end Kimble Chase capillary tubes from borosilicate glass (L=90 mm). The melting point range is defined as the interval between the onset and clear points using 0.5° C./min ramp rate.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

2 g of 2-bromoacetamide (0.015 mol) were slowly added to diethylamine (40 mL, 0.387 mol) and the reaction mixture was heated to reflux for 20 h. After cooling to room temperature, the reaction mixture was filtered and precipitate discarded. The filtrate was concentrated under vacuum to result in slightly yellow solid. This solid was dissolved in chloroform (10 mL) and washed with aqueous saturated solution of Na2CO3 (3×10 mL). Combined organic phases were dried over Na2S04. The filtrate was concentrated under vacuum to result in 1.49 g (79% yield) of light yellow solid, which was azeotropically dried with benzene prior to use in the following reactions. 1H NMR (500 MHz, CDCl3, J=Hz): δ 6.19 (2H, s, br, NH2), 3.01 (2H, s, CH2), 2.56 (4H, q, J 7.2, NEt2), 1.04 (6H, t, J 7.3, NEt2). 13C NMR (125.8 MHz, CDCl3): δ 175.6 (C═O), 57.4 (CH2), 48.6, 12.3 (NEt2). HRMS (ESIMS) m/z for C6H15N2O [M+H]+ calcd 131.1184, found 131.0907.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Diethylamino)acetamide
Reactant of Route 2
Reactant of Route 2
2-(Diethylamino)acetamide
Reactant of Route 3
Reactant of Route 3
2-(Diethylamino)acetamide
Reactant of Route 4
Reactant of Route 4
2-(Diethylamino)acetamide
Reactant of Route 5
Reactant of Route 5
2-(Diethylamino)acetamide
Reactant of Route 6
2-(Diethylamino)acetamide

Citations

For This Compound
92
Citations
AP Singh, NK Kaushik, AK Verma, R Gupta - 2011 - nopr.niscpr.res.in
The ligands N-benzyl-2-(diethylamino)acetamide, (HL 1 ) and 2-(diethylamino)-N-phenylethylacetamide (HL 2 ), have been used to synthesize copper(II) complexes, [Cu(HL 1 ) 2 ](ClO …
Number of citations: 23 nopr.niscpr.res.in
SA Hamed, LS Abd, DS Abd - Biochemical & Cellular …, 2021 - search.ebscohost.com
A new series of derivatives aromatic 4-thiazolidinones were synthesized. ethyl diethylglycinate (1) was obtained by direct reaction of secondary aliphatic amine with chloroethylacetate, …
Number of citations: 1 search.ebscohost.com
TL Su, S Tala, TH Ou, K Tala, R Kakadiya, Y Lin… - Cancer Research, 2013 - AACR
The water solubility of drug candidate plays an important determinant of the bioavailability and supports whether a drug candidate can be successfully developed for clinical application. …
Number of citations: 3 aacrjournals.org
P Ravisankar, R Subramaniyan, J Murugasamy… - 2023 - researchsquare.com
The influence of certain thiadiazole derivatives on the corrosion of Muntz metal (60Cu-40Zn) in sulfide-polluted artificial seawater was analyzed using chemical and electrochemical …
Number of citations: 2 www.researchsquare.com
LD Wise, DE Butler, HA DeWald… - Journal of medicinal …, 1986 - ACS Publications
(4) ^ y—cocí. small amount of product could be isolated from the re-action of the 5-chloro intermediate 27 with ammonium hydroxide at high temperature under pressure. The major …
Number of citations: 8 pubs.acs.org
CM Lombardo - 2011 - search.proquest.com
G-quadruplexes are highly specific nucleic acid organisations characteristic of G-rich sequences. They are polymorphic quadruple helices with a hydrophobic core of sets of G-quartets …
Number of citations: 3 search.proquest.com
S Ampati - researchgate.net
In this study, a series of novel N-(5-(2-arylidenehydrazinecarbonyl) benzoxazol-2-yl)-2-(dialkylamino) acetamide derivatives have been synthesized and their structures were confirmed …
Number of citations: 0 www.researchgate.net
G Mariappan, P Prabhat, L Sutharson… - Journal of the Korean …, 2012 - koreascience.kr
A novel series of benzothiazole derivatives were synthesized and assayed in vivo to investigate their hypoglycemic activity by streptozotocin-induced diebetic model in rat. These …
Number of citations: 94 koreascience.kr
AEBAG Ghattas, A Khodairy, HM Moustafa… - Pharmaceutical …, 2017 - Springer
Reaction of 4,6-diamino-3-cyano-2-methylthiopyridine (I) with chloroacetyl chloride or acetic acid afforded the corresponding 6-acetamide derivatives IIa and IIb, respectively. …
Number of citations: 21 link.springer.com
RA Jagtap, SB Ankade, RG Gonnade… - New Journal of …, 2021 - pubs.rsc.org
We describe the synthesis of new NNN-oxazolinyl-pincer nickel complexes and their application in the transfer hydrogenation of ketones. Achiral NNN-ligands, R′2-oxazolinyl-2-C6H4-…
Number of citations: 2 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.